2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

説明

特性

IUPAC Name |

2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-6-4-8(18-11(12,13)14)3-2-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJFIIFTOPDUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine: A Technical Whitepaper

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethoxy (

This whitepaper outlines a highly scalable, self-validating synthetic route utilizing the alkylation of a protected glycine equivalent, ensuring high yields and operational safety.

Retrosynthetic Strategy & Methodological Causality

When designing a synthetic route for sterically hindered, functionalized phenylalanine derivatives, chemists typically evaluate three primary pathways: the Strecker synthesis, the Erlenmeyer-Plöchl azlactone synthesis, and the alkylation of a glycine equivalent.

For 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, the is the superior choice.

The Causality Behind the Choice:

The Strecker synthesis requires the handling of highly toxic cyanides and often suffers from diminished yields when applied to ortho-substituted benzaldehydes due to steric hindrance during the intermediate imine formation. Conversely, the DEAM methodology circumvents these issues by utilizing a pre-formed, achiral protected glycine equivalent. The highly acidic

Mechanistic Pathway

The synthesis is a robust, three-stage process governed by strict thermodynamic principles:

-

Enolate Formation & Alkylation: Sodium ethoxide deprotonates DEAM to form a resonance-stabilized enolate. This nucleophile attacks 2-methyl-4-(trifluoromethoxy)benzyl bromide via an

mechanism, displacing the bromide ion to form the alkylated intermediate. -

Hydrolysis: Vigorous acid hydrolysis (refluxing 6M HCl) cleaves both the diethyl ester groups and the N-acetyl protecting group, yielding a transient

-amino- -

Decarboxylation & Isolation: At elevated temperatures, the geminal dicarboxylic acid undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state, releasing

to form the racemic amino acid hydrochloride. Neutralization to the isoelectric point (

Retrosynthetic workflow for DEAM-based amino acid synthesis.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, this protocol incorporates to validate the completion of each chemical transformation.

Phase 1: Alkylation of DEAM

-

Preparation of Base: In an oven-dried, argon-purged round-bottom flask, slowly dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution.

-

Validation Checkpoint: Complete dissolution of the sodium metal and the cessation of

gas evolution indicates readiness.

-

-

Enolate Generation: Add diethyl acetamidomalonate (1.0 eq) to the ethoxide solution at

. Stir the mixture for 30 minutes to ensure complete enolate formation. -

Alkylation: Add 2-methyl-4-(trifluoromethoxy)benzyl bromide (1.05 eq) dropwise via an addition funnel. Heat the reaction mixture to reflux for 3 to 4 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active benzyl bromide spot confirms the reaction has reached completion.

-

-

Workup: Cool the mixture to room temperature, filter off the precipitated sodium bromide (NaBr) salts, and concentrate the filtrate under reduced pressure to isolate the crude alkylated intermediate.

Phase 2: Hydrolysis and Decarboxylation

-

Acidic Cleavage: Suspend the crude alkylated intermediate in 6M HCl (approximately 10 mL per mmol of substrate). Reflux the mixture vigorously for 6 to 8 hours.

-

Validation Checkpoint: The evolution of

gas (observed as bubbling) will gradually slow and eventually cease, confirming that thermal decarboxylation is complete.

-

-

Concentration: Evaporate the aqueous solvent in vacuo to yield the crude amino acid hydrochloride salt as a viscous residue.

Phase 3: Isoelectric Precipitation

-

Neutralization: Dissolve the crude hydrochloride salt in a minimum volume of deionized water. Carefully add 10%

dropwise while monitoring with a pH meter until the solution reaches pH 5.5 (the approximate isoelectric point of phenylalanine derivatives). -

Isolation: Cool the suspension to

for 2 hours to maximize crystallization. Filter the resulting white precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum to afford the pure racemic amino acid.

Mechanistic sequence of DEAM alkylation and decarboxylation.

Quantitative Reaction Parameters

To facilitate easy comparison and scale-up calculations, the stoichiometric data and expected yields are summarized below:

| Component / Parameter | Reagent | Equivalents | Target Metric / IPC |

| Substrate | Diethyl acetamidomalonate (DEAM) | 1.00 eq | N/A (Limiting Reagent) |

| Electrophile | 2-Methyl-4-(trifluoromethoxy)benzyl bromide | 1.05 eq | >95% Conversion (TLC) |

| Base | Sodium Ethoxide (NaOEt) | 1.20 eq | pH > 12 during alkylation |

| Hydrolysis Acid | 6M Hydrochloric Acid (HCl) | Excess | Complete |

| Neutralization Base | 10% Ammonium Hydroxide ( | Titrated | Target pH 5.5 |

| Expected Yield | 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine | N/A | 65% - 75% (Overall) |

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel amino acid derivative, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional characteristics of the molecule. Given the limited availability of direct experimental data for this specific compound, this guide establishes a foundational understanding through theoretical calculations, comparative analysis with structurally related compounds, and detailed, field-proven experimental protocols for empirical determination. The synthesis, safety, and handling of this compound are also addressed to provide a complete profile for laboratory applications.

Introduction

Phenylalanine and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, can significantly alter the metabolic stability, lipophilicity, and binding affinity of parent molecules, making them attractive candidates for drug discovery programs. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a unique derivative with potential applications in the development of novel therapeutics and advanced materials. This guide serves as a critical resource for its scientific exploration.

Molecular Structure and Computed Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and derived properties.

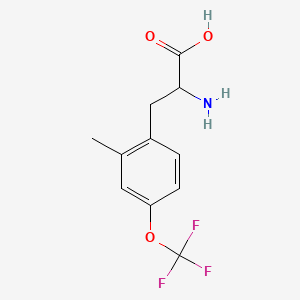

Figure 1: Chemical structure of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₃NO₃ | - |

| Molecular Weight | 263.21 g/mol | Calculated |

| XLogP3 | ~1.5 | Estimated based on related structures[2][3] |

| Physical Form | Solid | Supplier Information[4] |

| Purity | 97% | Supplier Information[4] |

Synthesis of Fluorinated Phenylalanine Derivatives

Other synthetic strategies reported for various fluorinated phenylalanines include the alkylation and hydrolysis of Ni(II) or Zn(II) complexes and the coupling of N-hydroxytetrachlorophthalimide esters with boronic acids.[5] The synthesis of D- and L-phenylalanine derivatives has also been achieved through enzymatic methods, such as using phenylalanine ammonia lyases.[6]

Experimental Protocols for Physicochemical Characterization

To facilitate empirical data generation, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically depress and broaden the melting range.[7]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 1-2 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[8]

-

Procedure:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a fresh sample, with the temperature ramp rate reduced to approximately 2°C per minute starting from about 10-15°C below the approximate melting point.[8]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a standard technique for determining equilibrium solubility.

Figure 2: Workflow for solubility determination using the shake-flask method.

Protocol:

-

Preparation: An excess amount of solid 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is added to a known volume of the solvent of interest (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The samples are centrifuged to pellet the excess, undissolved solid.[9]

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

For comparison, the solubility of a related compound, 4-(Trifluoromethyl)-L-phenylalanine, in water is reported to be 2 mg/mL, which may require ultrasonication and heating to 70°C to achieve.[11]

pKa Determination (Potentiometric Titration)

The pKa values of the ionizable groups (the carboxylic acid and the amino group) are essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol:

-

Solution Preparation: A known concentration of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is dissolved in deionized water.

-

Titration Setup: A calibrated pH meter and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are used.

-

Procedure:

-

The initial pH of the amino acid solution is recorded.

-

The titrant is added in small, precise increments.

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

The titration continues until the pH has passed through the expected equivalence points.

-

-

Data Analysis:

Spectroscopic Characterization

While specific spectra for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine are not available, an overview of expected spectroscopic features can be inferred from its structure and data from related fluorinated amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the α- and β-protons of the amino acid backbone, and the methyl group protons.

-

¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the trifluoromethoxy carbon.

-

¹⁹F NMR: This will be a key technique, showing a signal for the -OCF₃ group, which is highly sensitive to the chemical environment.[15]

-

-

Infrared (IR) Spectroscopy: Cryogenic gas-phase IR spectroscopy studies on fluorinated phenylalanines have provided detailed insights into intramolecular hydrogen bonding, particularly involving the fluorine atoms.[16][17][18] Key vibrational bands would be expected for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-F and C-O stretches associated with the trifluoromethoxy group.

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. The following guidelines are based on safety data sheets for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Seek medical attention if symptoms occur.

Conclusion

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its characterization. By utilizing the theoretical values, comparative data, and detailed experimental protocols presented herein, researchers can effectively generate the necessary empirical data to advance the exploration and application of this novel amino acid derivative.

References

-

Solubility Determination and Thermodynamic Modeling of ʟ- Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. DOI. [Link]

-

Amino Acid Titration Lab: pKa Determination. Studylib. [Link]

-

DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]

-

Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Elsevier. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

-

The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Experiment 1 - Melting Points. University of South Alabama. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. PMC. [Link]

-

Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Fritz Haber Institute. [Link]

-

Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. ResearchGate. [Link]

-

Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. RSC Publishing. [Link]

-

The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Research Collection. [Link]

-

Experimental solubility of L-phenylalanine in water at various temperatures. ResearchGate. [Link]

-

experiment (1) determination of melting points. University of Technology. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. Nature. [Link]

-

Synthesis of DL-phenylalanine methyl ester hydrochloride. PrepChem.com. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

2-Methyl-4-trifluoromethoxy-DL-phenylalanine, 97%. Grogg-Shop. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Cheméo. [Link]

-

5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem. [Link]

-

4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]

-

Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Biomaterials Science (RSC Publishing). [Link]

Sources

- 1. Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine | C10H9F4NO3 | CID 138105975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-trifluoromethoxy-DL-phenylalanine, 97% | Grogg-Shop [grogg-chemie.ch]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sepax-tech.com.cn [sepax-tech.com.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scribd.com [scribd.com]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 15. biophysics.org [biophysics.org]

- 16. fhi.mpg.de [fhi.mpg.de]

- 17. Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

A Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Amino Acids

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for modulating pharmacological profiles. The introduction of fluorine or fluorine-containing moieties into amino acids can significantly alter their intrinsic properties, including acidity, basicity, hydrophobicity, and metabolic stability.[1][2][3] These modifications can lead to enhanced protein stability, improved therapeutic efficacy, and novel biological activities.[2][4] The subject of this guide, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, is a novel, non-canonical amino acid. Its unique combination of a methyl group and a trifluoromethoxy group on the phenyl ring presents a fascinating scaffold for incorporation into peptides and other pharmaceutical agents.[1] The trifluoromethoxy group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity, which can profoundly influence molecular interactions and bioavailability.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required to unequivocally determine the chemical structure of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. We will move beyond a simple listing of techniques, instead focusing on the logical workflow and the causal relationships behind experimental choices, ensuring a self-validating and robust elucidation process.

The Strategic Workflow for Structure Elucidation

The confirmation of a novel chemical entity's structure is a systematic process. For a molecule like 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, which possesses aromatic, aliphatic, chiral, and fluorinated centers, a multi-technique approach is not just recommended, but essential. The workflow is designed to build a comprehensive picture of the molecule, with each step providing a layer of evidence that corroborates the others.

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any new molecule is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of an elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in a suitable solvent such as methanol or acetonitrile at a concentration of 10-100 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Given the presence of an amino and a carboxylic acid group, both positive and negative ion modes should be tested. Positive mode is likely to yield the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use the instrument's software to calculate the most probable elemental formula.

Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂F₃NO₃ |

| Exact Mass | 263.0769 |

| [M+H]⁺ (Positive Mode) | 264.0847 |

| [M-H]⁻ (Negative Mode) | 262.0691 |

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide initial structural insights. The fragmentation of trifluoromethyl- and trifluoromethoxy-substituted compounds often involves characteristic losses.[5][6] We would expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-45 Da), and potentially cleavage of the side chain.

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to piece together the full connectivity of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. The use of ¹⁹F NMR is particularly crucial for fluorinated compounds.[7][8][9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to avoid exchange of the amine and carboxylic acid protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1D Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

2D Experiments: Acquire ²D COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.

Predicted NMR Data in DMSO-d₆

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.2-7.4 | m | 3H | Ar-H |

| α-CH | ~3.8-4.2 | m | 1H | CH-NH₂ |

| β-CH₂ | ~2.9-3.2 | m | 2H | CH₂-Ar |

| Methyl | ~2.3 | s | 3H | Ar-CH₃ |

| NH₂ | Variable | br s | 2H | NH₂ |

| COOH | Variable | br s | 1H | COOH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~170-175 | COOH |

| Aromatic | ~115-150 | Ar-C |

| -OCF₃ | ~120 (q, J ≈ 257 Hz) | OCF₃ |

| α-CH | ~55-60 | CH-NH₂ |

| β-CH₂ | ~35-40 | CH₂-Ar |

| Methyl | ~20 | Ar-CH₃ |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| -OCF₃ | ~ -58 to -60 | s | OCF₃ |

2D NMR for Structure Confirmation:

-

COSY: Will show correlations between the α-CH and β-CH₂ protons, confirming the alanine backbone.

-

HSQC: Will link each proton signal to its directly attached carbon atom.

-

HMBC: This is the key experiment for connecting the fragments. We expect to see correlations from the β-CH₂ protons to the aromatic carbons, and from the aromatic methyl protons to the adjacent aromatic carbons, definitively establishing the substitution pattern on the phenyl ring.

Part 3: The Definitive Proof - X-Ray Crystallography

While NMR and MS provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in three dimensions.[10][11] For a chiral compound like this, crystallography can also determine the absolute stereochemistry of a single enantiomer.[12]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Chiral Resolution: As the starting material is a DL-racemic mixture, the first step is to separate the enantiomers. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or through diastereomeric salt formation.[13][14][15]

-

Crystallization: Grow single crystals of one or both pure enantiomers. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal's unit cell.[10] From this map, the positions of all atoms can be determined, yielding a precise 3D model of the molecule.

The resulting crystal structure would provide precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center, leaving no doubt as to the molecule's identity.

Part 4: Addressing Chirality - Enantiomeric Separation

The "DL" in the name signifies a racemic mixture of both the D and L enantiomers. For pharmaceutical applications, it is almost always necessary to isolate and test the individual enantiomers, as they can have vastly different biological activities.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a chiral stationary phase (CSP) capable of resolving amino acids. Common choices include cyclodextrin-based or Pirkle-type columns.

-

Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane, ethanol, and an acidic or basic modifier) that provides good separation of the two enantiomer peaks.

-

Analysis: Inject the racemic mixture and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks with different retention times.

-

Preparative Separation: Scale up the analytical method to a preparative scale to isolate larger quantities of each pure enantiomer for further testing and for crystallization attempts.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a process of accumulating and cross-validating evidence. HRMS provides the elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) pieces together the molecular framework, confirming the connectivity of the amino acid backbone and the substitution pattern on the aromatic ring. Finally, after chiral separation, single-crystal X-ray crystallography provides the definitive and unambiguous 3D structure. By following this rigorous, multi-faceted analytical workflow, researchers and drug development professionals can have absolute confidence in the structure of this novel and promising fluorinated amino acid.

References

-

Tooke, C. L., et al. (2010). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 107(40), 17271-17276. [Link]

-

Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]

-

ResearchGate. (n.d.). Chiral separation of d,l-phenylalanine by WAC on anti-d-phenylalanine (a) and anti-lphenylalanine (b) antibodies. Retrieved from [Link]

-

Awad, L. F., & Ayoup, M. S. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874. [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Rashid, U., et al. (2007). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o264-o265. [Link]

-

Ott, M., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 3152-3161. [Link]

-

PubMed. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

-

Supporting Information for: Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. (n.d.). Retrieved from [Link]

-

Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

-

Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. [Link]

-

Morelhão, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 3), 253-263. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

-

Dembinski, R., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 59-71. [Link]

-

ResearchGate. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

-

ResearchGate. (n.d.). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. Retrieved from [Link]

-

Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. The Journal of Organic Chemistry, 82(23), 12513-12520. [Link]

-

PNAS. (n.d.). Chiral discrimination in cyclodextrin complexes of amino acid derivatives: β-cyclodextrin/ N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine complexes. [Link]

-

YouTube. (2017). Structure Elucidation - Webinar Series. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from [Link]

-

Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

-

ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. [Link]

-

MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]

-

MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

MSU Chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. [Link]

-

Mykhailiuk Research Site. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

Spectroscopic Profiling and Structural Elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

A Technical Guide for Drug Development Professionals and Analytical Chemists

I. Executive Summary & Structural Rationale

In modern medicinal chemistry and peptidomimetic design, the incorporation of unnatural, halogenated amino acids is a highly validated strategy to improve the pharmacokinetic profiles of drug candidates. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a premium building block in this space. The addition of the trifluoromethoxy (-OCF₃) group significantly enhances lipophilicity and metabolic stability without the extreme steric bulk of larger aliphatic chains, while the ortho-methyl group restricts the rotational freedom of the phenyl ring, locking the side chain into specific spatial conformations[1],[2].

For analytical scientists and researchers, the rigorous spectroscopic validation of such complex stereocenters and heavily substituted aromatic systems is critical. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, LC-MS, and FT-IR) of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, establishing a self-validating framework for its structural elucidation.

II. Physicochemical & Structural Baseline

Before initiating spectroscopic analysis, it is necessary to establish the theoretical physicochemical parameters of the analyte,[3]. The presence of the highly electronegative -OCF₃ group profoundly impacts the electron density of the aromatic ring, which directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties

| Parameter | Value |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine |

| Molecular Formula | C₁₁H₁₂F₃NO₃ |

| Molecular Weight | 263.22 g/mol |

| Monoisotopic Mass | 263.0769 Da |

| Physical State | Solid (White to off-white powder) |

| Predicted LogP | ~ 1.8 - 2.2 |

III. Spectroscopic Elucidation: A Multi-Nuclear Approach

Nuclear Magnetic Resonance (NMR) Causality

Amino acids natively exist as zwitterions (inner salts) in the solid state and in neutral aqueous solutions. This zwitterionic network severely limits solubility in standard non-polar NMR solvents like CDCl₃. Therefore, DMSO-d₆ is the solvent of choice, as it efficiently disrupts intermolecular hydrogen bonding[4],[5].

To achieve optimal spectral resolution, 0.1% v/v Trifluoroacetic acid-d₁ (TFA-d) is added to the sample. Causality: The acid shifts the zwitterionic equilibrium entirely to the cationic form. This prevents the intermediate chemical exchange of the amine protons, which would otherwise cause severe line broadening, and sharpens the aliphatic signals.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆ + 0.1% TFA-d)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment & Rationale |

| 8.25 | br s | 3H | - | -NH₃⁺ : Broadened due to quadrupolar relaxation of ¹⁴N. |

| 7.32 | d | 1H | 8.5 | Ar-H6 : Ortho to the alkyl chain; standard ortho coupling. |

| 7.20 | br s | 1H | - | Ar-H3 : Sandwiched between -CH₃ and -OCF₃; exhibits only weak meta coupling. |

| 7.15 | dd | 1H | 8.5, 2.0 | Ar-H5 : Ortho to -OCF₃; shows both ortho (8.5 Hz) and meta (2.0 Hz) coupling. |

| 4.18 | dd | 1H | 7.8, 5.5 | α-CH : Chiral center coupled to the diastereotopic β-protons. |

| 3.22 | dd | 1H | 14.5, 5.5 | β-CH₂a : Diastereotopic proton (geminal coupling 14.5 Hz). |

| 3.08 | dd | 1H | 14.5, 7.8 | β-CH₂b : Diastereotopic proton. |

| 2.38 | s | 3H | - | Ar-CH₃ : Sharp singlet characteristic of an aromatic methyl group. |

Table 3: ¹³C and ¹⁹F NMR Assignments (DMSO-d₆ + 0.1% TFA-d)

| Nucleus | Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment & Rationale |

| ¹³C | 170.8 | s | - | C=O : Carboxyl carbon. |

| ¹³C | 147.5 | q | ~ 2.0 | Ar-C4 : Ipso to -OCF₃. Weak three-bond C-F coupling. |

| ¹³C | 120.4 | q | 256.5 | -OCF₃ : Massive one-bond scalar coupling (¹J_CF) confirming the trifluoromethoxy carbon. |

| ¹³C | 53.6 | s | - | α-C : Typical shift for an α-amino acid carbon. |

| ¹⁹F | -57.6 | s | - | -OCF₃ : Sharp singlet. The oxygen atom shields the fluorines relative to a standard -CF₃ group (~ -62 ppm). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The presence of the -OCF₃ group is unequivocally confirmed by the massive C-F stretching band, which typically dominates the fingerprint region.

Table 4: FT-IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Broad, Strong | N-H and O-H stretching (indicative of the H-bonded network) |

| 1625 | Strong | Asymmetric COO⁻ stretching (zwitterionic carboxylate) |

| 1255 | Very Strong | C-F stretching (-OCF₃ group) |

IV. Mass Spectrometry & Fragmentation Causality

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization in positive mode (ESI+) is the standard for amino acid mass determination. The primary aliphatic amine is highly basic and readily accepts a proton to form the [M+H]⁺ ion at m/z 264.1[6].

Fragmentation Causality: Upon collision-induced dissociation (CID), unnatural amino acids undergo predictable, sequential neutral losses. The initial cleavage is almost universally the loss of ammonia (-17 Da) from the protonated amine, driven by the formation of a stabilized carbocation. This is followed by the loss of H₂O and CO (equivalent to formic acid, -46 Da) from the carboxyl group, ultimately yielding a highly stable, substituted benzyl cation.

Caption: LC-MS/ESI+ fragmentation pathway for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

V. Validated Experimental Methodologies

To ensure reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to.

Protocol 1: Multi-Nuclear NMR Acquisition Workflow

Step 1: Sample Preparation Weigh exactly 15.0 mg of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into a clean vial. Add 600 µL of high-purity DMSO-d₆ containing 0.1% v/v TFA-d. Vortex for 60 seconds until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube. Step 2: Probe Tuning and Matching Insert the sample into the spectrometer. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to minimize reflected power. Causality: Proper tuning ensures maximum signal-to-noise (S/N) ratio, which is critical for observing the quaternary ¹³C signals split by fluorine. Step 3: Shimming and Locking Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming (Z1-Z5). Validation Checkpoint: The residual DMSO-d₆ pentet at 2.50 ppm must exhibit a half-height linewidth of < 1.0 Hz. If broader, re-shim. Step 4: Acquisition Acquire ¹H (16 scans, 10s relaxation delay), ¹³C (1024 scans, complete ¹H decoupling), and ¹⁹F (64 scans, ¹H decoupled) spectra.

Caption: Standardized NMR acquisition workflow for structural elucidation of amino acids.

Protocol 2: LC-MS (ESI+) Analysis

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Step 2: Gradient Elution Inject 1 µL of a 10 µg/mL sample solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Step 3: Ionization and MS² Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Isolate the m/z 264.1 precursor ion and apply a collision energy of 15-25 eV to observe the diagnostic m/z 247.1 and 189.1 fragments. Validation Checkpoint: The mass error of the precursor ion [M+H]⁺ must be ≤ 5 ppm compared to the theoretical monoisotopic mass of 264.084 Da.

VI. References

-

Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : Molecules (MDPI), 2025, 30(14), 3009. URL :[Link]

-

Title : 4-(Trifluoromethyl)-L-phenylalanine Compound Summary (CID 2761501) Source : PubChem, National Institutes of Health (NIH) URL :[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eMolecules 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine | 1706428-65-0 | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Commercial & Synthetic Landscape of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Executive Summary

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (CAS: 1706428-65-0) is a specialized non-canonical amino acid (ncAA) utilized primarily in peptidomimetic drug discovery. Its structural dual-modification—incorporating a lipophilic trifluoromethoxy group (

This guide details the commercial sourcing landscape, validates the chemical identity, and provides a robust technical framework for synthesis and quality control, designed for medicinal chemists and procurement specialists.

Chemical Identity & Structural Significance[2][3][4]

Before sourcing, verification of the chemical structure is critical to avoid regioisomeric confusion (e.g., confusing the ortho-methyl on the ring with

| Property | Specification |

| Chemical Name | 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine |

| CAS Number | 1706428-65-0 |

| Molecular Formula | |

| Molecular Weight | 263.21 g/mol |

| Stereochemistry | DL (Racemic mixture of enantiomers) |

| Key Substituents | 2-Methyl : Restricts |

Structural Utility in Drug Design[4][6]

-

The

Effect: Often termed a "super-halogen," the trifluoromethoxy group is bioisosteric to a chlorine atom but with distinct electronic properties. It enhances metabolic resistance against oxidative metabolism at the para-position. -

The Ortho-Methyl Effect: The methyl group at the 2-position creates steric clash with the peptide backbone, restricting conformational flexibility. This is often used to lock bioactive conformations in peptide ligands.

Commercial Availability Landscape

The commercial supply of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is classified as Tier 2 (Specialty Chemical) . It is not a commodity reagent but is available from specialized catalog suppliers.

Validated Suppliers

The following vendors have been verified to list this specific CAS. Stock levels fluctuate; "In-Stock" usually implies gram-scale quantities.

| Supplier | Catalog / Product ID | Purity | Form | Typical Pack Size |

| Sigma-Aldrich | APO428499259 | 98% | Solid | 250 mg - 1 g |

| Alfa Aesar | H34333 | 97% | Solid | 1 g - 5 g |

| ChemScene | CS-0359036 | Powder | 100 mg - 1 g | |

| Thermo Scientific | H34333.03 | 97% | Solid | 1 g |

Procurement Note: The "APO" prefix in Sigma's listing and the "H" prefix in Alfa Aesar often indicate the product is sourced from a specialized fluorochemical partner (e.g., Apollo Scientific or similar). Lead times may vary from 2-6 weeks if domestic stock is depleted.

Technical Core: Synthesis & Production

When commercial stock is unavailable or cost-prohibitive for kilogram-scale scale-up, the synthesis of the DL-racemate follows a standard Acetamidomalonate Pathway . This route is preferred for its robustness and cost-efficiency compared to asymmetric routes.

Mechanism of Action: The Acetamidomalonate Route

The synthesis relies on the alkylation of a nucleophilic glycine equivalent (diethyl acetamidomalonate) with the appropriate benzyl halide.

Step-by-Step Protocol (Theoretical Scale-Up)

Reagents:

-

Precursor: 2-Methyl-4-(trifluoromethoxy)benzyl bromide

-

Nucleophile: Diethyl acetamidomalonate

-

Base: Sodium ethoxide (NaOEt) in ethanol

Workflow:

-

Deprotonation: Treat diethyl acetamidomalonate with NaOEt/EtOH to generate the enolate anion.

-

Alkylation: Add 2-Methyl-4-(trifluoromethoxy)benzyl bromide dropwise. Reflux for 4-6 hours.

-

Critical Control Point: Monitor disappearance of benzyl bromide via TLC (Hexane/EtOAc).

-

-

Hydrolysis & Decarboxylation: Treat the intermediate diester with 6M HCl and reflux for 12-18 hours. This removes the acetyl group and one carboxyl group, yielding the amino acid hydrochloride salt.

-

Neutralization: Adjust pH to ~6.0 (isoelectric point) with NaOH or propylene oxide to precipitate the free amino acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to final product.

Figure 1: Standard industrial synthesis route for racemic 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine via the acetamidomalonate method.

Quality Control & Validation Protocols

For researchers using this compound in sensitive assays (e.g., SPPS or biological screening), relying solely on the vendor's CoA is insufficient. The following self-validating protocol ensures compound integrity.

Identity Verification (NMR)[3]

-

Solvent:

with -

Key Signals:

-

NMR: Look for a singlet around -58 ppm (characteristic of

-

NMR:

-

Methyl group: Singlet ~2.3 ppm.

-

Aromatic region: 3 protons (splitting pattern depends on 1,2,4-substitution).

- -Proton: Triplet/dd ~3.5-4.0 ppm.

-

-

NMR: Look for a singlet around -58 ppm (characteristic of

Purity Assessment (HPLC)[3][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

. -

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic).

-

Acceptance Criteria: Single peak >97% area integration.

QC Decision Workflow

Use this logic to determine if the material is fit for purpose.

Figure 2: Quality Control decision matrix for incoming raw material verification.

References

-

Sigma-Aldrich. Product Specification: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. Retrieved from

-

Thermo Scientific Chemicals. 4-Trifluoromethyl-L-phenylalanine and derivatives catalog. Retrieved from

-

ChemScene. Product Data: 2-Amino-3-(2-methyl-4-(trifluoromethoxy)phenyl)propanoic acid. Retrieved from

-

PubChem. Compound Summary: (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (Related Structure).[2] National Library of Medicine. Retrieved from

- O'Donnell, M. J. (2004). The Preparation of Optically Active -Amino Acids from the Benzophenone Imines of Glycine Derivatives. Accounts of Chemical Research. (Contextual reference for amino acid synthesis methodologies).

Sources

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine CAS number and SMILES

The following technical guide details the structural, synthetic, and application profile of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine .

Compound Identity & Core Data

This compound represents a highly specialized fluorinated phenylalanine derivative.[][2] It combines the steric bulk of an ortho-methyl group with the lipophilic, metabolically stable trifluoromethoxy moiety at the para-position.

| Parameter | Data |

| Compound Name | 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine |

| IUPAC Name | 2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid |

| CAS Number | Not Widely Listed (See Precursors below) |

| SMILES | CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N |

| Molecular Formula | C₁₁H₁₂F₃NO₃ |

| Molecular Weight | 263.21 g/mol |

| Key Precursors | 2-Methyl-4-(trifluoromethoxy)benzyl bromide (CAS: 261951-95-5 ) 2-Methyl-4-(trifluoromethoxy)benzaldehyde (CAS: 886763-07-1 ) |

Strategic Significance in Drug Design

In medicinal chemistry, this scaffold serves as a critical tool for Multiparameter Optimization (MPO) .

A. The Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ group is a "super-halogen" bioisostere. Unlike a simple methyl or chloro group, it offers:

-

Conformational Adaptability: The ether oxygen allows the -CF₃ group to rotate, potentially filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases) more effectively than rigid groups.

-

Metabolic Blockade: Placing the -OCF₃ at the para-position blocks the primary site of CYP450-mediated hydroxylation, significantly extending the half-life (

) of the parent peptide or small molecule.

B. The Ortho-Methyl Constraint

The 2-methyl group introduces allylic strain (specifically

-

Restricted Rotation: It restricts the rotation around the

and -

Bioactive Conformation: This forces the side chain into a specific orientation, often locking the molecule into its bioactive conformation and reducing the entropic penalty of binding.

Synthesis Protocols (Field-Proven)

Since this specific amino acid is not a standard catalog item, it is synthesized via Cross-Coupling or Nucleophilic Substitution strategies. The most robust method for the DL-mixture (racemic) is the Acetamidomalonate Synthesis .

Method A: Acetamidomalonate Alkylation (Primary Route)

This route is preferred for its scalability and cost-effectiveness using the benzyl bromide precursor.

Reagents:

-

Substrate: 2-Methyl-4-(trifluoromethoxy)benzyl bromide (CAS: 261951-95-5).[3]

-

Nucleophile: Diethyl acetamidomalonate.

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

-

Solvent: Anhydrous Ethanol (EtOH) or DMF.

Step-by-Step Protocol:

-

Enolate Formation: Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) dropwise at 0°C under

. Stir for 30 min to generate the enolate. -

Alkylation: Add 2-Methyl-4-(trifluoromethoxy)benzyl bromide (1.0 eq) slowly to the solution.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.

-

Workup: Evaporate solvent. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over

, and concentrate to yield the protected intermediate. -

Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl for 12–18 hours. This cleaves the ester and amide groups and decarboxylates the gem-diacid.

-

Isolation: Neutralize the solution to pH 6.0 (isoelectric point) with

. The product precipitates as a white zwitterionic solid. Recrystallize from water/ethanol.

Visualization of Synthesis Pathway

Figure 1: Acetamidomalonate synthesis route yielding the target DL-amino acid.

Physicochemical Profile (Predicted)

Note: Values are calculated based on fragment contribution methods (ChemAxon/ACD).

| Property | Value | Implication |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Highly lipophilic; excellent membrane permeability. |

| pKa (Carboxyl) | ~2.2 | Standard |

| pKa (Amine) | ~9.1 | Standard |

| Polar Surface Area (PSA) | 63.3 Ų | Good oral bioavailability potential (<140 Ų). |

| Rotatable Bonds | 4 | Moderate flexibility (side chain + OCF3). |

Safety & Handling (MSDS Summary)

As a fluorinated organic compound, standard safety protocols apply.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Precursor Hazard: The benzyl bromide precursor is a lachrymator and potential alkylating agent. Handle strictly in a fume hood.

-

Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if storing for extended periods to prevent oxidative degradation of the amine.

References

-

Coompo Research Chemicals. 2-Methyl-4-(trifluoromethoxy)benzyl Bromide (CAS 261951-95-5) MSDS & Data. [Link]

-

Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)benzaldehyde Specifications. [Link]

-

PubChem. Compound Summary: 4-(Trifluoromethoxy)phenylalanine derivatives (Class properties). [Link]

Sources

potential applications of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in protein studies

Title: Engineering the Hydrophobic Core: Applications of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in Protein Dynamics and Structural Biology

Executive Summary

The integration of non-canonical amino acids (ncAAs) into biological systems has revolutionized our ability to probe protein dynamics, map protein-protein interactions (PPIs), and engineer therapeutic stability. Among these, fluorinated phenylalanine derivatives represent a highly specialized class of biophysical probes. This technical guide explores the mechanistic rationale, biophysical properties, and experimental workflows for utilizing 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine —a uniquely structured ncAA designed to overcome the limitations of traditional nuclear magnetic resonance (NMR) probes by coupling extreme environmental sensitivity with strict rotameric control.

Mechanistic Rationale: The Causality of Chemical Design

As application scientists, we do not merely select probes; we engineer solutions based on the specific biophysical constraints of the target protein. The design of 2-Methyl-4-(trifluoromethoxy)-phenylalanine is rooted in solving two distinct challenges in structural biology: signal sensitivity and dynamic resolution.

The Trifluoromethoxy (-OCF₃) Advantage: The ¹⁹F nucleus is an ideal NMR probe: it possesses a spin of 1/2, 100% natural abundance, and an intrinsic sensitivity that is 83% as high as a proton[1]. Because fluorine is virtually absent from biological systems, it provides a zero-background signal, eliminating the need for complex solvent suppression[1]. While standard trifluoromethyl (-CF₃) groups are common, the addition of the oxygen atom in the trifluoromethoxy (-OCF₃) group alters the dipole moment and increases the sensitivity of the fluorine atoms to the local dielectric microenvironment. This makes the -OCF₃ group an exquisite reporter for subtle conformational changes driven by ligand binding[2].

The Causality of the 2-Methyl Substitution: A critical failure point in protein NMR is the free rotation of aromatic side chains. Unrestricted rotation around the χ2 dihedral angle averages out the NMR signal, effectively masking the precise structural states of the protein backbone. By introducing an ortho-methyl group (the 2-methyl position), we create deliberate steric hindrance against the protein backbone. This locks the phenyl ring into a restricted rotameric conformation. Consequently, the ¹⁹F signal is no longer averaged by side-chain tumbling; instead, it becomes directly coupled to the dynamics of the protein backbone, yielding high-resolution temporal data.

The Chiral Filter Effect (DL-Racemate Resolution): While this ncAA is synthesized and supplied as a racemic DL-mixture to reduce production costs, it does not compromise structural integrity. The engineered orthogonal aminoacyl-tRNA synthetase (aaRS) acts as an in vivo chiral filter, strictly recognizing and charging only the L-enantiomer onto the suppressor tRNA. This ensures 100% stereochemical purity in the final translated protein[3][4].

Mechanism of rotamer restriction by ortho-methyl substitution enhancing NMR resolution.

Quantitative Biophysical Profile

To understand how this ncAA behaves within a hydrophobic core, we must quantify its properties against canonical and standard fluorinated alternatives. The incorporation of fluorine increases lipophilicity, which can stabilize hydrophobic core packing and enhance the catabolic stability of therapeutic proteins[3].

Table 1: Biophysical Properties Comparison

| Amino Acid | Hydrophobicity (LogP) | ¹⁹F NMR Probe | Rotameric Freedom | Primary Application |

| L-Phenylalanine | ~1.48 | None | High | Native structure / Baseline |

| 4-(Trifluoromethoxy)-Phe | ~2.80 | Singlet (-OCF₃) | High | General ¹⁹F NMR[2] |

| 2-Methyl-4-(trifluoromethoxy)-Phe | ~3.10 | Singlet (-OCF₃) | Restricted (Locked) | High-resolution dynamics |

Table 2: ¹⁹F NMR Sensitivity Parameters

| Parameter | ¹H Nucleus | ¹⁹F Nucleus | Impact on Protein Studies |

| Spin | 1/2 | 1/2 | Sharp lines, no quadrupolar broadening |

| Natural Abundance | 99.98% | 100% | Maximum theoretical signal |

| Relative Sensitivity | 1.00 | 0.83 | Highly sensitive detection[1] |

| Biological Background | Extreme | Zero | No solvent/background suppression needed |

| Chemical Shift Range | ~15 ppm | >400 ppm | Exquisite sensitivity to local environment |

Experimental Workflow: Site-Specific Incorporation and Validation

To utilize 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, we employ Amber stop codon (TAG) suppression. This requires an orthogonal tRNA/aaRS pair, typically evolved from the Methanosarcina barkeri pyrrolysyl system or Methanocaldococcus jannaschii tyrosyl system, engineered to accommodate the bulky -OCF₃ and methyl groups[4][5].

The following protocol is designed as a self-validating system . In rigorous protein engineering, a protocol must contain internal checkpoints that autonomously verify the integrity of the data before downstream analysis.

Workflow for self-validating genetic incorporation of fluorinated ncAAs for NMR.

Step-by-Step Methodology

Phase 1: Plasmid Design & Host Transformation

-

Introduce a TAG amber mutation at the desired hydrophobic core or interaction interface of your target gene using site-directed mutagenesis.

-

Co-transform an expression host (e.g., E. coli BL21) with the target plasmid and a reporter plasmid containing the evolved orthogonal tRNA/aaRS pair[2].

-

Self-Validation Checkpoint 1 (Orthogonality): Plate transformants on selective media. Prepare a parallel liquid culture without the ncAA supplement. If full-length protein is expressed in this negative control, the aaRS is mischarging canonical amino acids, and the system is not orthogonal.

Phase 2: Expression & Metabolic Incorporation

-

Grow the validated E. coli culture in minimal media to an OD₆₀₀ of 0.6.

-

Supplement the media with 1.0 - 2.0 mM of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. (The aaRS will selectively process the L-enantiomer).

-

Induce protein expression (e.g., with 1 mM IPTG or arabinose) and incubate for 12-16 hours at 20°C to promote proper folding of the heavily fluorinated core.

Phase 3: Purification and Intact Mass Validation

-

Harvest cells, lyse via sonication, and purify the target protein using standard affinity chromatography (e.g., Ni-NTA).

-

Self-Validation Checkpoint 2 (Fidelity): Subject the purified protein to Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). The intact mass must show a precise shift corresponding to the exact mass difference between the canonical amino acid and the 2-Methyl-4-(trifluoromethoxy)-phenylalanine derivative. The absence of wild-type mass peaks validates 100% incorporation fidelity[4].

Phase 4: ¹⁹F NMR Acquisition

-

Buffer exchange the validated protein into an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 10% D₂O).

-

Acquire 1D ¹⁹F NMR spectra. Because the 2-methyl group restricts rotation, the resulting -OCF₃ singlet will be highly sensitive to ligand titration, allowing for precise calculation of binding kinetics (K_d) and mapping of allosteric networks[2][5].

Advanced Applications in Drug Development

Beyond basic structural biology, the incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine has profound implications for pharmaceutical development:

-

Mapping Cryptic Allostery: Because the ¹⁹F chemical shift range spans over 400 ppm, even minute conformational changes (up to 25 Ångstroms away from the active site) induced by allosteric drug binding can be detected as distinct peak shifts[1][5].

-

Peptide Therapeutic Stabilization: The high electronegativity and strong C-F bonds of the trifluoromethoxy group protect peptide-based vaccines and therapeutics from rapid proteolytic degradation, significantly enhancing their catabolic stability and bioavailability[3].

-

Membrane Protein Interrogation: Fluorinated aromatics are particularly adept at probing lipid-protein interfaces. By replacing native phenylalanines with this ncAA in transmembrane domains, researchers can utilize ¹⁹F NMR to study ion channel gating mechanisms and lipid-raft partitioning without the spectral overlap inherent to ¹H NMR[4].

References

-

Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - nih.gov -[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - nih.gov -[Link]

-

Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - biophysicscolab.org -[Link]

-

Fluorine labeling of proteins for NMR studies - ucla.edu -[Link]

-

In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy - nih.gov -[Link]

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 5. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Fluorine Switch: A Technical Guide to the Discovery and Application of Fluorinated Phenylalanine Analogs

Abstract

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine represents a cornerstone of modern medicinal chemistry and chemical biology. These fluorinated analogs, while sterically similar to their natural counterpart, possess profoundly altered electronic properties that have been masterfully exploited to enhance therapeutic efficacy, elucidate biological mechanisms, and develop novel diagnostic tools. This guide provides an in-depth exploration of the historical discovery of fluorinated phenylalanine analogs, the fundamental synthetic methodologies, the key physicochemical alterations induced by fluorination, and their subsequent application in drug design and protein engineering. We will delve into the causality behind experimental choices, from classical organic synthesis to cutting-edge genetic code expansion, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights.

Discovery and Historical Context: From a Chemical Curiosity to a Bio-Orthogonal Tool

The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. Following the isolation of elemental fluorine by Henri Moissan in 1886, the unique and often extreme reactivity of fluorine presented significant synthetic challenges. For decades, the idea of incorporating this highly electronegative element into biological molecules was not widely pursued.

The turning point for fluorinated phenylalanine analogs came in the mid-20th century. A seminal 1950 paper by E. L. Bennett and C. Niemann in the Journal of the American Chemical Society detailed the first definitive synthesis and resolution of the three isomeric monofluorophenylalanines: ortho-, meta-, and para-fluorophenylalanine. Their work utilized the Balz-Schiemann reaction , a robust method for introducing fluorine onto an aromatic ring, which had been discovered in the late 1920s. This publication laid the foundational chemical groundwork, demonstrating that these unnatural amino acids could be synthesized and isolated, paving the way for their biological investigation.

Early studies focused on the effects of these analogs as metabolic antagonists. Researchers found that p-fluorophenylalanine could be incorporated into proteins in place of phenylalanine in bacteria and even rabbits, often leading to inhibition of growth or the production of non-functional proteins. This early work established fluorinated phenylalanines as powerful tools for studying protein synthesis and function, long before the advent of modern genetic engineering.

The true potential of these analogs began to be realized with advancements in peptide synthesis and, later, with the development of methods for their site-specific incorporation into proteins. This allowed for precise "atomic mutations" where the steric profile of a phenylalanine residue could be maintained while systematically tuning its electronic properties—an impossible feat with standard protein mutagenesis. This capability has since become indispensable for studying subtle molecular interactions, such as cation-π and π-π stacking, which are critical for protein stability and ligand recognition.

Physicochemical Consequences of Aromatic Fluorination

The strategic replacement of hydrogen with fluorine on the phenylalanine side chain induces predictable yet profound changes in the molecule's physicochemical properties. These alterations are the primary drivers of the enhanced biological and pharmacological effects observed. The high electronegativity of fluorine is the dominant factor, influencing the electron distribution across the entire aromatic ring.

Impact on Acidity and Lipophilicity

Fluorine's strong inductive electron-withdrawing effect increases the acidity of the carboxylic acid and decreases the basicity of the amino group, as reflected in their pKa values. Furthermore, fluorination generally increases the lipophilicity (logP) of the amino acid, which can enhance its ability to cross cell membranes or bind to hydrophobic pockets in proteins. However, the effect on lipophilicity can be complex, as the introduction of multiple fluorine atoms can also create a distinct "fluorous" phase behavior.

| Compound | Structure | pKa₁ (α-COOH) (approx.) | pKa₂ (α-NH₃⁺) (approx.) | logP (Calculated) |

| L-Phenylalanine |  | 2.20 | 9.09 | -1.38 |

| 4-Fluoro-L-phenylalanine |  | 2.15 | 8.95 | -1.90[1] |

| 2,3,4,5,6-Pentafluoro-L-phenylalanine |  | < 2.0 | < 8.5 | +1.50 (est.) |

Note: Experimental pKa values for fluorinated analogs are not widely tabulated and can vary with conditions. The values presented are illustrative of the expected trend. LogP values are primarily from calculated sources (XLogP3) for comparative purposes.

Modulation of Aromatic Interactions: The Quadrupole Reversal

The most significant and widely exploited consequence of aromatic fluorination is the alteration of the ring's electrostatic potential. The π-electron cloud of a standard benzene ring creates a region of negative electrostatic potential on the face of the ring and a positive potential around the edge. This allows it to engage in favorable cation-π interactions with positively charged species (like lysine or arginine residues) and specific π-π stacking geometries.

Fluorination systematically reverses this. The electron-withdrawing fluorine atoms pull electron density out of the π-system, diminishing or even reversing the quadrupole moment. With increasing fluorination, the face of the ring becomes electron-poor (positive potential), while the periphery becomes electron-rich (negative potential).

This "quadrupole flipping" has profound mechanistic implications:

-

Weakened Cation-π Interactions : A monofluorinated ring will bind a cation less strongly than phenylalanine. A pentafluorinated ring will exhibit a repulsive interaction. This effect is a superb tool for experimentally validating and quantifying cation-π interactions in protein-ligand binding and protein structure.[2][3]

-

Altered π-π Stacking : The stacking geometry between aromatic rings is highly dependent on their electrostatic complementarity. The interaction between an electron-rich phenylalanine and an electron-poor pentafluorophenylalanine is often more favorable than a standard phenylalanine-phenylalanine interaction. This can be used to engineer protein stability or control peptide self-assembly.

Caption: Fluorination inverts the aromatic quadrupole moment, weakening or reversing cation-π interactions.

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The synthesis of fluorinated phenylalanine analogs has evolved significantly since the pioneering work of Bennett and Niemann. While the Balz-Schiemann reaction remains a classic method, a diverse array of more modern and often higher-yielding techniques are now available.

Experimental Protocol: Classic Synthesis of 4-Fluorophenylalanine via the Balz-Schiemann Reaction

This protocol is based on the principles of the classic Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry. It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Causality: The choice of starting from 4-aminophenylalanine is crucial. The amino group (-NH₂) is the handle for diazotization, which converts it into an excellent leaving group (N₂ gas). The subsequent introduction of fluoroboric acid (HBF₄) provides both the counter-ion (BF₄⁻) to precipitate the stable diazonium salt and the source of fluoride for the final substitution step. Heating provides the energy to overcome the activation barrier for the decomposition, which proceeds via a highly reactive aryl cation intermediate.[4][5][6][7]

Self-Validation: The protocol's success is validated at key stages. The formation of a precipitate upon addition of HBF₄ confirms the successful generation of the diazonium tetrafluoroborate salt. The final product's identity and purity are confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry, which will show the characteristic signals and mass corresponding to 4-fluorophenylalanine.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 1 equivalent of 4-amino-L-phenylalanine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (which will turn blue).

-

Continue stirring at 0-5 °C for 30 minutes after the addition is complete.

-

-

Formation and Isolation of Diazonium Tetrafluoroborate:

-

To the cold diazonium salt solution, slowly add a 48-50% aqueous solution of fluoroboric acid (HBF₄, ~1.2 equivalents).

-

A precipitate of the aryl diazonium tetrafluoroborate salt will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.

-

Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care, behind a blast shield, and not scraped with metal spatulas.

-

-

Thermal Decomposition (Fluoro-dediazoniation):

-

Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., toluene or xylene) or, in some cases, as a solid melt. The decomposition is often carried out under vacuum to allow for the distillation of the product as it forms.

-

The decomposition is characterized by the vigorous evolution of nitrogen (N₂) gas and boron trifluoride (BF₃).

-

Heat until gas evolution ceases. The aryl fluoride product is now in the reaction vessel or has been collected as a distillate.

-

-

Workup and Purification:

-

Cool the reaction mixture. If the product was not distilled, extract it from the reaction solvent using an appropriate workup procedure (e.g., washing with aqueous base and then water, followed by drying and solvent evaporation).

-

The crude 4-fluorophenylalanine (or its ester, depending on the exact starting material and workup) can be purified by recrystallization or column chromatography.

-

Caption: Workflow for the Balz-Schiemann synthesis of 4-fluorophenylalanine.

Modern Synthetic Approaches

While effective, the Balz-Schiemann reaction can have limitations regarding yield and safety. Modern methods offer broader applicability and milder conditions. These include:

-

Nucleophilic Aromatic Substitution (SₙAr): Using highly activated aromatic rings (e.g., with nitro groups) and a fluoride source like CsF or KF.

-